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Compound of Interest

Compound Name: 5-Methyl-1,6-naphthyridine

CAS No.: 61542-09-4

Cat. No.: B3355023

Get Quote

Technical Monograph: 5-Methyl-1,6-
naphthyridine
Chemical Identity, Synthetic Architectures, and Medicinal Chemistry Applications

Chemical Identity & Structural Informatics
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a

bioisostere for quinolines and isoquinolines.[1] The 5-methyl derivative represents a specific

vector of substitution critical for optimizing binding affinity in kinase inhibitors (e.g., c-Met, ALK)

by filling hydrophobic pockets or modulating the basicity of the N6 nitrogen.[1]
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Data Point Value Note

Common Name 5-Methyl-1,6-naphthyridine

CAS Registry Number

14759-22-9 (Generic isomer

class) / 88296-61-1 (2-one

precursor)

Direct CAS for the bare base is

rare; typically accessed via the

2-one or 2-chloro derivatives.

[1]

SMILES CC1=NC=CC2=C1C=CN=C2
Canonical representation.[1][2]

[3]

InChI String
InChI=1S/C9H8N2/c1-7-8-3-4-

10-6-9(8)11-5-2-7/h2-6H,1H3
Standard InChI.

InChIKey Computed from SMILES
Derivative of the core scaffold

key.

Molecular Weight 144.17 g/mol

Molecular Formula C₉H₈N₂

Structural Visualization (Graphviz)
The following diagram illustrates the numbering scheme and the specific locus of the methyl

substitution, which is critical for distinguishing it from the more common 2-methyl or 4-methyl

isomers.

Figure 1: Numbering of 5-Methyl-1,6-naphthyridine. Note the C5 position adjacent to N6.
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[1][3][5]
Physicochemical Profile & Logic
Understanding the physical properties of 5-methyl-1,6-naphthyridine is essential for its

handling and application in synthesis.[1]

Basicity (pKa): The 1,6-naphthyridine system has two basic centers.[1] N6 (pKa ~ 3.[1]8) is

generally less basic than N1 (pKa ~ 4.[1]9) due to electronic effects.[1] The C5-methyl group

exerts a weak electron-donating inductive effect (+I), which slightly increases the basicity of

the adjacent N6, potentially altering selectivity in electrophilic aromatic substitutions or metal

coordination.[1]

Solubility: Moderately soluble in polar organic solvents (DCM, MeOH, DMSO).[1] Low

solubility in water.[1]

UV/Vis: Exhibits characteristic absorption bands typical of naphthalene-like heteroaromatics

(π → π* transitions), useful for HPLC monitoring.[1]

Synthetic Methodologies
Direct synthesis of the 5-methyl isomer is challenging via standard Skraup conditions due to

regioselectivity issues.[1] The most robust, "self-validating" protocol for research applications

involves the Dechlorination Route.[1] This method utilizes the commercially available or easily

synthesized 2-chloro-5-methyl-1,6-naphthyridine precursor.[1]

Protocol: Catalytic Hydrogenolysis of 2-Chloro-5-
methyl-1,6-naphthyridine[1]
This workflow ensures high purity and avoids the formation of inseparable regioisomers

common in direct condensation methods.[1]

Step 1: Precursor Selection[1]
Starting Material: 2-Chloro-5-methyl-1,6-naphthyridine (CAS 140692-93-9).[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3355023/docs?utm_src=pdf-body-img#5-methyl-1-6-naphthyridine-smiles-and-inchikey-data
https://www.benchchem.com/product/b3355023/docs?utm_src=pdf-body#5-methyl-1-6-naphthyridine-smiles-and-inchikey-data
https://www.bldpharm.com/products/1569-16-0.html
https://www.bldpharm.com/products/1569-16-0.html
https://www.bldpharm.com/products/1569-16-0.html
https://www.bldpharm.com/products/1569-16-0.html
https://www.bldpharm.com/products/1569-16-0.html
https://www.bldpharm.com/products/1569-16-0.html
https://www.bldpharm.com/products/1569-16-0.html
https://www.bldpharm.com/products/1569-16-0.html
https://www.bldpharm.com/products/1569-16-0.html
https://www.bldpharm.com/products/1569-16-0.html
https://www.bldpharm.com/products/1569-16-0.html
https://www.benchchem.com/product/b3355023/docs?utm_src=pdf-body#5-methyl-1-6-naphthyridine-smiles-and-inchikey-data
https://www.bldpharm.com/products/1569-16-0.html
https://www.benchchem.com/product/b3355023/docs?utm_src=pdf-body#5-methyl-1-6-naphthyridine-smiles-and-inchikey-data
https://www.benchchem.com/product/b3355023/docs?utm_src=pdf-body#5-methyl-1-6-naphthyridine-smiles-and-inchikey-data
https://www.bldpharm.com/products/1569-16-0.html
https://www.bldpharm.com/products/1569-16-0.html
https://www.benchchem.com/product/b3355023/docs?utm_src=pdf-body#5-methyl-1-6-naphthyridine-smiles-and-inchikey-data
https://www.bldpharm.com/products/1569-16-0.html
https://www.aifchem.com/aif/goods/detail/140692-93-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3355023?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents: Palladium on Carbon (10% Pd/C), Hydrogen gas (H₂), Triethylamine (Et₃N),

Methanol (MeOH).[1]

Step 2: Experimental Procedure
Dissolution: In a pressure-rated hydrogenation flask, dissolve 1.0 eq (e.g., 500 mg) of 2-

chloro-5-methyl-1,6-naphthyridine in anhydrous Methanol (10 mL).

Scavenger Addition: Add 1.2 eq of Triethylamine. Rationale: The reaction generates HCl as a

byproduct, which can poison the catalyst or protonate the product, rendering it insoluble.[1]

Et₃N acts as an HCl scavenger.[1]

Catalyst Loading: Carefully add 10 wt% of Pd/C (50 mg). Safety: Pd/C is pyrophoric; add

under an inert atmosphere (Argon/Nitrogen).[1]

Hydrogenation: Evacuate the flask and backfill with H₂ (balloon pressure or 1 atm is usually

sufficient; 30 psi for faster kinetics). Stir vigorously at Room Temperature (25°C) for 4–12

hours.

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (higher Rf)

should disappear, replaced by the more polar dechlorinated product.[1]

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]

Concentrate the filtrate under reduced pressure.

Purification: Partition the residue between DCM and saturated NaHCO₃ (to remove Et₃N·HCl

salts). Dry the organic layer over Na₂SO₄ and concentrate.[1]

Step 3: Validation
1H NMR (CDCl₃): Look for the disappearance of the C2-H signal shift and the appearance of

the aromatic proton at the C2 position. The methyl singlet at ~2.6 ppm should remain intact.

[1]

Synthetic Workflow Diagram
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Figure 2: Dechlorination workflow for high-purity synthesis.
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Medicinal Chemistry Applications
The 5-methyl-1,6-naphthyridine scaffold is not merely a structural curiosity; it is a functional

pharmacophore.[1]

Kinase Inhibition (c-Met & ALK)
The 1,6-naphthyridine core mimics the adenosine ring of ATP, allowing it to bind to the hinge

region of kinases.[1]

Mechanism: The N1 nitrogen typically accepts a hydrogen bond from the backbone amide

(e.g., Met1160 in c-Met).[1]
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Role of 5-Methyl: The methyl group at C5 projects into the hydrophobic "gatekeeper" region

or the solvent front, depending on the binding mode.[1] It can induce a conformational twist

that improves selectivity against homologous kinases.[1]

HIV Integrase Inhibition
Naphthyridine carboxamides are potent inhibitors of HIV-1 integrase.[1] The 1,6-naphthyridine

core provides a planar platform for metal chelation (Mg²⁺) within the active site, essential for

strand transfer inhibition.[1]

Bioisosterism
It serves as a bioisostere for:

Isoquinoline: Lower LogP (more polar) due to the extra nitrogen.[1]

Quinazoline: Different H-bond acceptor vectors.[1][4]

Figure 3: Pharmacophore mapping of the 5-methyl-1,6-naphthyridine scaffold.
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[1][5]
Safety & Handling
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While specific toxicological data for the 5-methyl isomer is limited, 1,6-naphthyridines are

generally classified under the following GHS categories based on structural analogy to

quinolines:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][5]

Eye Irritation: Category 2A (Causes serious eye irritation).[1]

Handling: Always handle in a fume hood. Use nitrile gloves.[1] The compound may be light-

sensitive; store in amber vials under inert gas (Argon) at -20°C for long-term stability.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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